molecular formula C17H13N5S B2580803 3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine CAS No. 894056-95-2

3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine

Cat. No.: B2580803
CAS No.: 894056-95-2
M. Wt: 319.39
InChI Key: FMBOQVCIVVQZMY-UHFFFAOYSA-N
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Description

3-[3-(Benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine is a heterocyclic compound featuring a triazolo-pyridazine core fused with a pyridine ring. The benzylsulfanyl group at the 3-position of the triazole ring and the pyridine substituent at the 6-position of the pyridazine ring contribute to its unique physicochemical and biological properties. Its molecular formula is C₁₇H₁₃N₅S (molecular weight: 319.38 g/mol), with the SMILES string c1ccc(cc1)CSc1nnc2n1nc(cc2)c1ccccn1 . This compound is structurally related to bromodomain inhibitors and other bioactive triazolopyridazine derivatives, making it a subject of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-benzylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S/c1-2-5-13(6-3-1)12-23-17-20-19-16-9-8-15(21-22(16)17)14-7-4-10-18-11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBOQVCIVVQZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a thiol derivative of the triazolopyridazine core.

    Attachment of the Pyridine Ring: The final step involves coupling the triazolopyridazine intermediate with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazolopyridazine core, using reducing agents such as sodium borohydride.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Key Triazolopyridazine Derivatives and Their Properties

Compound ID/Name Substituents (Position) Molecular Formula Biological Activity/Application Source/Reference
Target Compound 3-(Benzylsulfanyl), 6-(Pyridin-3-yl) C₁₇H₁₃N₅S Potential bromodomain inhibition
Compound 6 (Vitas-M, STK651245) 3-(Trifluoromethyl), 6-(Indole ethylamine) C₁₈H₁₅F₃N₆ Bromodomain inhibition
Compound 7 (Enamine, Z1220635364) 3-Methyl, 6-(5-Fluoroindole ethylamine) C₁₇H₁₅FN₆ Bromodomain inhibition
Lin28-1632 (CAS 108825-65-6) 3-Methyl, 6-(N-Methylacetamide-phenyl) C₁₆H₁₆N₆O Lin28 protein inhibition (regenerative medicine)
Compound 2 (Cardiff University) 3-(Alkoxyethoxy), 6-(Pyridin-3-yl) C₁₈H₁₉N₅O₂S PEF(S) protein binding (allosteric modulation)
Compound 3ab (Scheme 4, ) 3-(Trifluoromethyl), 6-(Pyrrolidinyl) C₂₀H₁₈F₃N₇O TRAF6 E3 ligase inhibition (autoimmunity)

Key Observations :

  • Substituent Effects : The 3-position substituent (e.g., benzylsulfanyl, trifluoromethyl, methyl) influences lipophilicity and target binding. For example, trifluoromethyl groups (Compound 6) enhance metabolic stability and binding affinity to hydrophobic pockets in bromodomains .
  • 6-Position Diversity : Pyridine (target compound) vs. indole-ethylamine (Compounds 6–8) vs. pyrrolidinyl (Compound 3ab) substituents modulate solubility and specificity. Indole-containing derivatives exhibit stronger interactions with bromodomains due to π-π stacking .
  • Biological Applications : Bromodomain inhibition (Compounds 6–8), Lin28 targeting (Lin28-1632), and TRAF6 ligase modulation (Compound 3ab) highlight the scaffold’s versatility .

Structural Isomerism: [1,2,4]Triazolo[4,3-a]pyridines vs. [4,3-b]pyridazines

Triazolopyridazines exhibit isomerism based on nitrogen arrangement. For example:

  • [1,2,4]Triazolo[4,3-a]pyridine (): The fused triazole and pyridine rings have distinct nitrogen positions, leading to altered electronic properties. This isomer is used in antibacterial and chemosensor applications .
  • [1,2,4]Triazolo[4,3-b]pyridazine (Target Compound): The pyridazine ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and rigidity compared to pyridine-based isomers.

Critical Insights :

  • Green Chemistry: Sodium hypochlorite (NaOCl) in ethanol enables efficient oxidative cyclization for triazolopyridines, avoiding toxic Cr(VI) reagents .
  • Radical Coupling : TTMSS (tris(trimethylsilyl)silane) facilitates C–C bond formation in Compound 3ab, though yields remain moderate .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Most triazolopyridazine derivatives (e.g., Compounds 6–12) require DMSO for solubilization, indicating poor aqueous solubility .
  • Thermal Stability : Tetrazine-based analogs (e.g., 1,2,4,5-tetrazines) exhibit high thermal stability (>200°C), though the target compound’s stability remains uncharacterized .
  • Metabolism : Trifluoromethyl groups (Compound 6) reduce oxidative metabolism, enhancing half-life in vivo .

Biological Activity

3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine is a complex organic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis methods, and relevant studies.

Chemical Structure and Properties

The compound belongs to the triazolopyridazine class and features a unique arrangement that includes a triazole ring fused to a pyridazine moiety. It has a molecular formula of C14H13N4SC_{14}H_{13}N_4S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structural characteristics contribute to its distinct chemical properties and potential biological activities.

Biological Activities

1. Antimicrobial Properties:
Research indicates that this compound exhibits promising antimicrobial properties. The mechanism of action is thought to involve interaction with specific microbial enzymes or receptors, which can disrupt cellular processes leading to cell death or inhibition of growth.

2. Anticancer Activity:
The compound has been studied for its anticancer effects, particularly as a dual inhibitor of c-Met and Pim-1 kinases. In vitro studies have shown that derivatives of this compound demonstrate significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this structure have shown mean growth inhibition percentages (GI%) ranging from 29.08% to 55.84% against tumor cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various microbial strains
AnticancerSignificant antiproliferative effects
Enzyme InhibitionDual inhibition of c-Met and Pim-1

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cancer progression. The compound interacts with the ATP-binding sites of c-Met and Pim-1 kinases, leading to decreased phosphorylation levels in downstream signaling pathways such as PI3K-Akt-mTOR. This results in cell cycle arrest and enhanced apoptosis in cancer cells .

Case Studies

Several studies have focused on synthesizing derivatives of this compound to explore their biological potential:

  • Study on Antiproliferative Effects: A series of triazolo[4,3-b]pyridazine derivatives were synthesized and tested against 60 cancer cell lines. Notably, compound 4g exhibited an IC50 value of 0.163 μM against c-Met and showed significant apoptosis induction in MCF-7 breast cancer cells .
  • Enzyme Inhibition Studies: The dual inhibition properties were confirmed through enzyme assays which indicated that modifications to the benzylsulfanyl group could enhance the inhibitory effects on c-Met and Pim-1 kinases .

Q & A

Basic: What are the standard synthetic routes for 3-[3-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine, and how are key intermediates validated?

The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. A common approach is:

Core Formation : Cyclization of pyridazine precursors with hydrazine derivatives under reflux with phosphorus oxychloride to form the triazolo-pyridazine core .

Substituent Introduction : Benzylsulfanyl groups are introduced via thiol-mediated nucleophilic substitution, often using benzyl mercaptan in basic conditions (e.g., NaH in DMF) .

Validation : Intermediates are confirmed using 1H^1H-NMR and LC-MS. For example, the pyridine ring’s presence is verified by aromatic proton signals at δ 8.2–8.7 ppm, while the benzylsulfanyl group shows a singlet near δ 4.5 ppm (CH2_2) .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during benzylsulfanyl group attachment?

Competing oxidation or over-substitution can occur. Strategies include:

  • Temperature Control : Maintaining 0–5°C during thiol addition minimizes disulfide formation .
  • Catalyst Screening : Using phase-transfer catalysts (e.g., TBAB) improves regioselectivity in polar aprotic solvents like DMF .
  • In Situ Monitoring : Real-time HPLC tracking identifies byproducts (e.g., sulfoxide derivatives), enabling rapid adjustment of stoichiometry .

Basic: What spectroscopic and computational methods are critical for structural elucidation?

  • NMR Spectroscopy : 13C^{13}C-NMR distinguishes triazole (C-3 at ~150 ppm) and pyridazine (C-6 at ~160 ppm) carbons .
  • X-ray Crystallography : Resolves ambiguities in ring fusion geometry, particularly the [4,3-b] orientation .
  • DFT Calculations : Predicts electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .

Advanced: How do electronic effects of substituents influence the compound’s binding to kinase targets, and how is this modeled?

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl on benzyl) enhance π-stacking with kinase ATP pockets, while bulky groups hinder fit .
  • Molecular Docking : Software like AutoDock Vina simulates interactions with PDE4 or CDK8 kinases. For example, the triazolo-pyridazine core’s planar structure aligns with hydrophobic pockets, and sulfanyl groups form H-bonds with lysine residues .
  • SAR Tables : Comparative data (e.g., IC50_{50} vs. substituent logP) reveal trends. For instance, benzylsulfanyl analogs show 10–100x higher potency than alkylsulfanyl derivatives .

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

  • Bacterial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models in broth microdilution assays (CLSI guidelines) .
  • Fungal Screening : C. albicans susceptibility tested via agar diffusion, with fluconazole as a control .
  • Data Interpretation : MIC values <50 µg/mL suggest potential; discrepancies between replicates may indicate solubility issues .

Advanced: How should conflicting cytotoxicity data (e.g., varying IC50_{50}50​ across cancer cell lines) be resolved?

  • Mechanistic Profiling : Assess target engagement via Western blotting (e.g., PARP cleavage for apoptosis) .
  • Metabolic Stability : Test liver microsome degradation; poor stability (t1/2_{1/2} <30 min) may explain inconsistent activity .
  • 3D Tumor Models : Use spheroids or organoids to mimic in vivo conditions, reducing false negatives from monolayer assays .

Basic: What are the best practices for ensuring compound stability during storage?

  • Conditions : Store at –20°C under argon, with desiccants to prevent hydrolysis of the sulfanyl group .
  • Purity Checks : Monthly HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation peaks .

Advanced: How can isotopic labeling (e.g., 14C^{14}C14C) be applied to study metabolic pathways?

  • Synthesis : Incorporate 14C^{14}C at the pyridine ring via Ullmann coupling with labeled iodobenzene .
  • Tracing : LC-MS/MS quantifies metabolites in hepatocyte incubations, identifying glucuronidation or sulfation pathways .

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